molecular formula C24H40O5 B158216 Cholic acid CAS No. 129874-08-4

Cholic acid

Cat. No.: B158216
CAS No.: 129874-08-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) is a primary bile acid synthesized in the liver from cholesterol via the classical (neutral) pathway involving 7α-hydroxylation . It facilitates lipid digestion by emulsifying fats in the small intestine and regulates cholesterol homeostasis. Clinically, this compound is used to treat bile acid synthesis disorders (BASD) and Zellweger spectrum disorders (ZSD), demonstrating significant improvements in liver function, growth parameters, and survival with a favorable safety profile .

Preparation Methods

Cholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions. The synthetic route involves the hydroxylation of cholesterol at specific positions to form this compound. Industrial production methods typically involve the extraction of this compound from animal bile, followed by purification processes to obtain the pure compound .

Chemical Reactions Analysis

Cholic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like chromic oxide for oxidation and reducing agents for reduction reactions. The major products formed from these reactions are various bile acid derivatives that have different biological activities .

Scientific Research Applications

Treatment of Bile Acid Synthesis Disorders

Cholic acid is primarily indicated for patients with bile acid synthesis disorders due to single enzyme defects. These disorders lead to reduced levels of primary bile acids and the accumulation of hepatotoxic atypical bile acids, which can severely impact liver function.

Clinical Evidence:

  • A Phase 3 open-label study demonstrated that oral this compound (10-15 mg/kg/day) significantly improved urinary atypical bile acids, serum liver chemistries, body weight, and height in patients with bile acid synthesis disorders .
  • In a cohort study involving 54 patients over 18 years, treatment with this compound resulted in a decrease in atypical bile acids from 72.1% pre-treatment to 14% post-treatment, indicating restoration of normal bile acid production .

Table 1: Clinical Outcomes of this compound Treatment

Outcome MeasurePre-Treatment (%)Post-Treatment (%)Statistical Significance
Atypical Bile Acids72.114P < 0.001
Serum Alanine AminotransferaseElevatedDecreasedP < 0.05
Body Weight ImprovementNot reportedIncreasedP < 0.001
Height ImprovementNot reportedIncreasedP < 0.001

Adjunctive Treatment for Peroxisomal Disorders

This compound is also used as an adjunctive treatment for peroxisomal disorders, including Zellweger spectrum disorders, where it helps manage symptoms like steatorrhea and liver dysfunction.

Case Study:

  • In a study of patients with Zellweger spectrum disorders, this compound treatment led to significant improvements in liver function markers (alanine aminotransferase and aspartate aminotransferase) and clinical symptoms related to cholestasis .

Metabolic Effects

This compound plays a role in modulating metabolic pathways related to glucose and lipid metabolism. Research indicates that it can influence energy metabolism, potentially aiding in conditions like metabolic syndrome.

Research Findings:

  • A review highlighted that this compound and its derivatives could be beneficial in treating metabolic disorders by enhancing insulin sensitivity and lipid profiles .

Drug Delivery Systems

Recent studies have explored the use of this compound as a carrier for drug delivery systems, particularly targeting liver diseases. Its ability to bind with specific proteins enhances the selective delivery of therapeutic agents.

Study Insights:

  • A recent investigation into this compound bioconjugates showed promise for developing targeted therapies for liver cancer by utilizing the bile acid binding protein as a transporter . This method could improve drug accumulation in liver tissues while minimizing systemic exposure.

Metabolomic Analysis

This compound is also employed in metabolomic studies to understand its role in gut health and metabolic transitions. Analyzing its effects on metabolic pathways can provide insights into physiological changes following dietary interventions or probiotic treatments.

Methodology:

  • Advanced techniques such as mass spectrometry are used to quantify changes in metabolite levels following this compound administration, aiding in the understanding of its biological mechanisms .

Mechanism of Action

Cholic acid exerts its effects by facilitating the emulsification and absorption of dietary fats in the small intestine. It acts by forming micelles with dietary fats, which increases the surface area for the action of digestive enzymes. This compound also regulates the synthesis of bile acids by downregulating the enzyme cholesterol-7-α-hydroxylase .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

Deoxycholic Acid (3α,12α-dihydroxy-5β-cholanic acid)

  • Formation : Deoxythis compound is a secondary bile acid produced by 7α-dehydroxylation of this compound via gut microbiota (e.g., Clostridium leptum) .
  • Biological Activity: Exhibits greater planar polarity than this compound, enhancing its activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels, which influence cellular excitability .

Chenodeoxythis compound (3α,7α-dihydroxy-5β-cholanic acid)

  • Formation : Synthesized alongside this compound in the liver via alternative hydroxylation pathways .
  • Key Differences: Binding Affinity: Higher affinity for human serum albumin (K₁ = 5.5 × 10⁴ L/mol) compared to this compound (K₁ = 0.3 × 10⁴ L/mol) due to fewer hydroxyl groups . Clinical Relevance: Elevated this compound/chenodeoxythis compound ratios correlate with hepatic fibrosis in cystic fibrosis-related liver disease (CFLD) .

Ursodeoxythis compound (UDCA, 3α,7β-dihydroxy-5β-cholanic acid)

  • Formation: Epimerization of chenodeoxythis compound by gut bacteria or synthetic modification.
  • Key Differences :
    • Chemoprevention : Unlike this compound, UDCA suppresses azoxymethane-induced colonic tumors and inhibits this compound’s tumor-promoting effects .
    • Channel Modulation : Lower planar polarity reduces BKCa channel activation compared to this compound .

Glycocholic and Taurocholic Acids

  • Formation : Conjugates of this compound with glycine or taurine, respectively.
  • Key Differences :
    • Stability : Glycothis compound forms intramolecular hydrogen bonds similar to this compound, stabilizing its structure . Hydrolysis releases this compound and glycine/taurine .
    • Detection : Taurothis compound is fecal-specific and linked to Streptomyces sp. B-81 activity in microbial communities .

Pharmacokinetic and Metabolic Comparisons

Table 1: Pharmacokinetic Parameters of this compound and Analogues

Compound Systemic Exposure (Dose-Proportionality) Tmax (h) Metabolic Pathway
This compound (MT921) Cmax: Subproportional; AUC: Inconclusive 0.5 Hepatic synthesis, no SC conversion to deoxythis compound
Deoxythis compound No dose-dependent changes N/A Microbial 7α-dehydroxylation
UDCA N/A N/A Epimerization, chemopreventive

Table 2: Albumin Binding Affinities

Compound K₁ (×10⁴ L/mol) Hydroxyl Groups
This compound 0.3 3
Chenodeoxycholic 5.5 2
Deoxycholic 4.0 2
Lithocholic 20.0 1

BKCa Channel Activation

  • Ranking : Lithothis compound (most potent) > Deoxycholic > Cholic > UDCA .
  • Mechanism : Hydrophobicity and planar polarity determine efficacy.

Role in Disease

  • This compound: Promotes colonocyte proliferation, mitigated by dietary calcium . Correlates with liver fibrosis in CFLD .
  • UDCA: Reduces tumor incidence by 75% in AOM-induced carcinogenesis, surpassing piroxicam .

Clinical Implications

  • Therapeutic Use : this compound’s efficacy in BASD/ZSD is well-documented , whereas UDCA is preferred for cholestatic liver diseases .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study enzymatic defects in cholic acid biosynthesis, such as in cerebrotendinous xanthomatosis (CTX)?

To investigate enzymatic defects in CTX, researchers combine in vivo and in vitro methodologies . In vivo studies involve intravenous administration of isotopically labeled precursors (e.g., 5β-[7β-³H]cholestane-3α,7α,12α-triol) to track this compound synthesis rates and intermediate accumulation in bile . In vitro experiments focus on isolating enzymes (e.g., 24S-hydroxylase) from liver biopsies to quantify catalytic activity via substrate conversion assays. For example, CTX patients show a 4-fold reduction in 24S-hydroxylation rates compared to controls, pinpointing the enzymatic bottleneck .

Q. How can this compound and its derivatives be quantitatively analyzed in biological samples?

High-performance liquid chromatography coupled with evaporative light-scattering detection (HPLC-ELSD) is widely used. A validated method employs a C18 column with gradient elution (0.2% formic acid/acetonitrile) to separate this compound and deoxythis compound, achieving recoveries >100% and RSD <1.5% . Alternative methods include molecularly imprinted polymer (MIP)-based quartz crystal microbalance (QCM) nanosensors, which selectively bind this compound with 15-fold higher affinity than structurally similar bile acids (e.g., chenodeoxythis compound) .

Q. What are the primary biosynthetic pathways of this compound, and how are they regulated?

this compound synthesis from cholesterol involves cytochrome P450 isoforms (CYP7A1, CYP8B1, CYP27A1). CYP7A1 catalyzes rate-limiting 7α-hydroxylation, while CYP8B1 determines this compound abundance via 12α-hydroxylation. Feedback regulation occurs through the farnesoid X receptor (FXR), which suppresses CYP7A1 expression when bile acid levels rise . Experimental validation often uses knockout mouse models or bile acid feeding studies to assess transcriptional changes in transporters/enzymes .

Advanced Research Questions

Q. How do discrepancies between in vivo and in vitro data on this compound metabolism arise, and how can they be resolved?

In CTX, in vivo studies revealed delayed this compound synthesis from 5β-cholestane-3α,7α,12α-triol, while in vitro assays showed normal 25-hydroxylation rates. This contradiction arises from compartmentalization of enzymes (e.g., mitochondrial vs. cytosolic pathways) or substrate competition. Resolving such conflicts requires tracer kinetic modeling to quantify flux rates in living systems and subcellular fractionation to localize enzyme activity .

Q. What molecular mechanisms underlie this compound’s therapeutic effects in rare liver disorders?

this compound replaces deficient primary bile acids in congenital synthesis disorders (e.g., 3β-HSD deficiency), restoring bile flow and reversing cholestasis. Mechanistic studies use liver biopsies to demonstrate resolution of steatorrhea and hepatosplenomegaly, coupled with biliary bile acid profiling to confirm this compound enrichment . FXR activation by this compound also upregulates hepatoprotective transporters (e.g., BSEP) .

Q. How can researchers address the lack of controlled clinical trial data for this compound in rare diseases?

Given ethical and logistical challenges, observational cohort studies with historical controls are employed. For example, Al-Hussaini et al. (2017) compared treated patients with untreated siblings, showing reduced liver transplant needs. However, confounding factors (e.g., concurrent ursodeoxythis compound use) require sensitivity analyses . Bayesian statistical models are increasingly used to extrapolate efficacy from small datasets .

Q. What advanced techniques differentiate this compound isoforms in complex matrices like bile or feces?

Ultra-high-performance liquid chromatography with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-QE-Orbitrap MS) provides high sensitivity for bile acid profiling. Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) can identify biomarkers (e.g., this compound vs. glycochenodeoxythis compound) contributing to metabolic variance .

Q. Methodological Challenges & Data Interpretation

Q. How do researchers validate the specificity of this compound detection assays in the presence of structurally similar bile acids?

Cross-reactivity studies are critical. For MIP-QCM sensors, selectivity coefficients (k) are calculated by comparing adsorption capacities (Q) for this compound vs. analogs (e.g., k = 8.92/0.60 = 14.9 for chenodeoxythis compound) . For LC-MS, chromatographic resolution (e.g., baseline separation of this compound from deoxythis compound) and tandem MS/MS fragmentation patterns confirm identity .

Q. What strategies mitigate biases in uncontrolled studies of this compound therapy?

Researchers use propensity score matching to balance baseline characteristics between treated and untreated cohorts. Sensitivity analyses exclude patients with concomitant therapies (e.g., ursodeoxythis compound) to isolate this compound’s effect . Longitudinal biomarkers (e.g., serum 7α-hydroxy-4-cholesten-3-one) provide objective measures of bile acid synthesis .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
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InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
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Molecular Formula

C24H40O5
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DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
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Molecular Weight

408.6 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
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Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
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Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
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Color/Form

Plates from dilute acetic acid, Crystals

CAS No.

81-25-4
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Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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